molecular formula C13H18N2O3S B4391537 ETHYL 2-{3-OXO-1-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-2-YL}ACETATE

ETHYL 2-{3-OXO-1-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-2-YL}ACETATE

Cat. No.: B4391537
M. Wt: 282.36 g/mol
InChI Key: WEYDVBFMGFQPCV-UHFFFAOYSA-N
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Description

Ethyl [3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetate is a chemical compound with the molecular formula C13H18N2O3S It features a piperazine ring substituted with a thienylmethyl group and an ethyl acetate group

Preparation Methods

The synthesis of ETHYL 2-{3-OXO-1-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-2-YL}ACETATE typically involves the reaction of 2-thienylmethylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-(2-thienylmethylamino)acetate. This intermediate is then cyclized with phosgene to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl [3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate group, where nucleophiles like amines or thiols can replace the ethoxy group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl [3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-OXO-1-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets and pathways. The thienylmethyl group may interact with biological receptors or enzymes, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl [3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Piperazine derivatives: Compounds containing the piperazine ring, often used in pharmaceuticals for their biological activities.

    Thienylmethyl compounds: Molecules containing the thienylmethyl group, studied for their potential therapeutic applications.

The uniqueness of ETHYL 2-{3-OXO-1-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-2-YL}ACETATE lies in its combination of the piperazine ring, thienylmethyl group, and ethyl acetate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-18-12(16)8-11-13(17)14-5-6-15(11)9-10-4-3-7-19-10/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYDVBFMGFQPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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